Boc-Leu-Pro-OH

Vue d'ensemble

Description

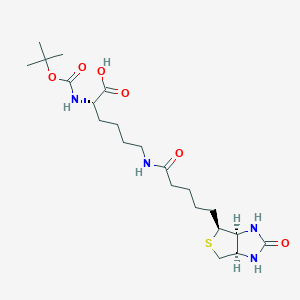

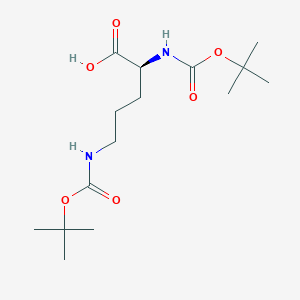

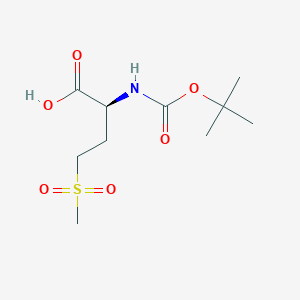

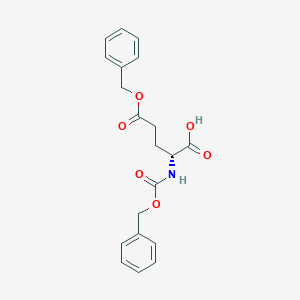

Boc-Leu-Pro-OH, also known as N-tert-Butoxycarbonyl-L-leucyl-L-proline, is a synthetic dipeptide. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound consists of leucine and proline amino acids, with a tert-butyloxycarbonyl (Boc) protecting group attached to the amino terminus. This protecting group is crucial in peptide synthesis as it prevents unwanted side reactions during the coupling process.

Applications De Recherche Scientifique

Synthèse de cyclotetrapeptides

Boc-Leu-Pro-OH est utilisé dans la synthèse de cyclotetrapeptides . Par exemple, il a été utilisé dans la synthèse d'un tétrapeptide cyclique naturel - (isoleucyl-prolyl-leucyl-alanyl) qui a été obtenu à l'aide d'une technique en phase solution par couplage de segments dipeptidiques Boc- l -Pro- l -Leu-OH et l -Ala- l -Ile-OMe .

Applications antifongiques et antihelminthiques

Le peptide synthétisé à partir de this compound a montré des activités antifongiques et antihelminthiques potentielles contre les dermatophytes pathogènes et les vers de terre .

Génération de bibliothèques combinatoires de peptides

this compound peut être utilisé pour générer des bibliothèques combinatoires de peptides . Ces bibliothèques sont des outils essentiels dans la découverte de médicaments, l'identification des substrats enzymatiques et les études d'interaction protéine-protéine.

Synthèse de modèles peptidiques

this compound est utilisé pour synthétiser des modèles peptidiques afin d'étudier les relations structure-activité . Ces modèles aident à comprendre l'interaction entre les peptides et leurs molécules cibles, aidant à la conception d'agents thérapeutiques plus efficaces.

Synthèse de cytotoxines

this compound a été utilisé dans la synthèse d'une cytotoxine puissante, PM-94128 . Les cytotoxines sont des substances toxiques pour les cellules et sont souvent utilisées dans la recherche et le traitement du cancer.

Applications dans les essais d'activité des kinases

this compound peut être utilisé dans la fabrication de réseaux de peptides clivables sur du polydiméthylsiloxane, qui ont des applications dans les essais d'activité des kinases . Les essais d'activité des kinases sont des outils importants pour étudier les voies de signalisation cellulaire.

Études de transport et de signalisation

this compound peut être utilisé dans des études liées au transport et à la signalisation via le site de liaison des acides aminés du transcepteur des acides aminés Gap1 de la levure . Cela aide à comprendre les mécanismes de détection et d'absorption des nutriments dans les cellules.

Activité antimicrobienne

Les congénères cycliques dérivés de micro-organismes marins, qui peuvent être synthétisés à l'aide de this compound, présentent une gamme d'activités pharmacologiques, y compris une activité antimicrobienne . Cela en fait des candidats potentiels pour le développement de nouveaux agents antimicrobiens.

Mécanisme D'action

Target of Action

Boc-Leu-Pro-OH is a synthetic, biologically active peptidomimetic . Its primary targets are Leishmania parasites and protein kinase C . Leishmania parasites are single-celled organisms that cause leishmaniasis, a group of diseases ranging from skin sores to organ damage . Protein kinase C is an enzyme involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

This compound inhibits the growth of Leishmania parasites . It also inhibits the kinase activity of protein kinase C, preventing the phosphorylation of serine and threonine residues on various proteins .

Biochemical Pathways

Given its inhibitory effect on protein kinase c, it can be inferred that it affects pathways involving this enzyme . Protein kinase C plays a role in several cellular processes, including cell growth and differentiation, gene expression, hormone secretion, and immune response .

Pharmacokinetics

Its action time has been shown to be about 10 minutes , suggesting rapid absorption and onset of action.

Result of Action

The inhibition of protein kinase C by this compound prevents the phosphorylation of serine and threonine residues on various proteins . This can affect multiple cellular processes, as protein phosphorylation is a key regulatory mechanism in cells . The inhibition of Leishmania parasites’ growth can prevent the progression of leishmaniasis .

Action Environment

Like all chemical compounds, its stability, efficacy, and mode of action can potentially be influenced by factors such as temperature, ph, and the presence of other substances .

Analyse Biochimique

Biochemical Properties

Boc-Leu-Pro-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with formyl peptide receptors (FPRs), which are involved in the recruitment and activation of immune cells in response to pathogen-associated molecular patterns .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. For example, it has been reported that this compound can inhibit the angiogenic activity of heparin-binding growth factors . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound may interact with the heparin-binding domain of vascular endothelial growth factor-A (VEGF-A), thus competing for heparin interaction and preventing the binding of VEGF-A to its receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been reported that this compound can be deprotected at high temperatures using a thermally stable ionic liquid . This suggests that this compound may have certain stability and degradation characteristics, and its long-term effects on cellular function could be observed in in vitro or in vivo studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Boc-Leu-Pro-OH can be synthesized through a series of steps involving the protection and coupling of amino acids. One common method involves the following steps:

Protection of Leucine: Leucine is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form

Propriétés

IUPAC Name |

(2S)-1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O5/c1-10(2)9-11(17-15(22)23-16(3,4)5)13(19)18-8-6-7-12(18)14(20)21/h10-12H,6-9H2,1-5H3,(H,17,22)(H,20,21)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCSBUBELIDSKW-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365179 | |

| Record name | Boc-Leu-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64205-66-9 | |

| Record name | Boc-Leu-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Boc-Leu-Pro-OH in the synthesis of sarcodactylamide?

A1: this compound serves as a key building block in the solution-phase synthesis of sarcodactylamide. This protected dipeptide, consisting of Leucine (Leu) and Proline (Pro) amino acids, is coupled with another dipeptide methyl ester, Trp-Leu-OMe, to form a tetrapeptide unit. This process, repeated with a second pair of dipeptides, ultimately leads to the formation of the linear octapeptide precursor for sarcodactylamide [].

Q2: Are there any specific advantages to using the Boc protecting group in this synthesis?

A2: While the research paper doesn't explicitly compare different protecting groups, the use of the Boc (tert-butyloxycarbonyl) group is common in peptide synthesis due to its stability under various reaction conditions and its relatively easy removal. This selective deprotection allows for controlled elongation of the peptide chain during synthesis [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

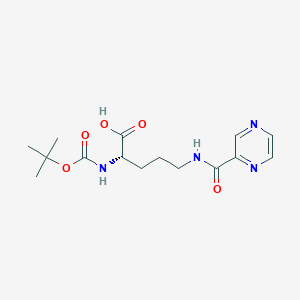

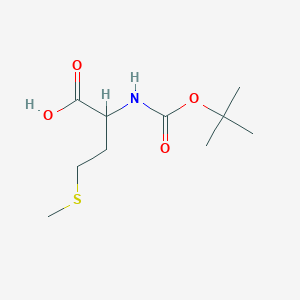

![(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate](/img/structure/B558260.png)

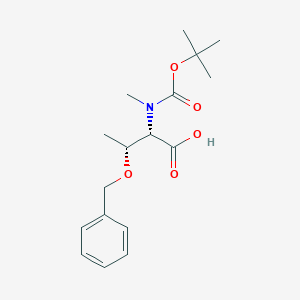

![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)